IB-CoA

Valine catabolism Acyl-CoA dehydrogenase Enzyme kinetics

Isobutyryl-coenzyme A (IB-CoA; CAS 15621-60-0; KEGG C00630) is a short-chain, methyl-branched fatty acyl-CoA thioester that serves as the obligate S-isobutyryl derivative of coenzyme A. It occupies a non-redundant node as the dedicated intermediate in the mitochondrial catabolism of the branched-chain amino acid L-valine, being generated via oxidative decarboxylation of α-ketoisovalerate by the branched-chain α-keto acid dehydrogenase complex.

Molecular Formula C25H41LiN7O17P3S
Molecular Weight 843.6 g/mol
Cat. No. B13825891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIB-CoA
Molecular FormulaC25H41LiN7O17P3S
Molecular Weight843.6 g/mol
Structural Identifiers
SMILES[Li+].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O
InChIInChI=1S/C25H42N7O17P3S.Li/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32;/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/q;+1/p-1/t14-,17-,18-,19?,23-;/m1./s1
InChIKeyQLBQLMFNZPPFPM-KGXGSOJISA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IB-CoA (Isobutyryl-CoA) Procurement Guide: Valine-Derived Branched-Chain Acyl-CoA for Metabolic and Biosynthetic Research


Isobutyryl-coenzyme A (IB-CoA; CAS 15621-60-0; KEGG C00630) is a short-chain, methyl-branched fatty acyl-CoA thioester that serves as the obligate S-isobutyryl derivative of coenzyme A [1]. It occupies a non-redundant node as the dedicated intermediate in the mitochondrial catabolism of the branched-chain amino acid L-valine, being generated via oxidative decarboxylation of α-ketoisovalerate by the branched-chain α-keto acid dehydrogenase complex [2]. Unlike its straight-chain isomer n-butyryl-CoA, IB-CoA carries a branched isobutyryl moiety that imparts distinct molecular recognition by dedicated enzymes including isobutyryl-CoA dehydrogenase (ACAD8/IBD), isobutyryl-CoA mutase (IcmF), and specific polyketide synthase loading modules, making it an essential research reagent for studies of valine metabolism, inborn errors of metabolism, and branched-chain natural product biosynthesis.

Valine catabolism pathway reconstitution and ACAD8 enzyme assays
UPLC-MS/MS isomer-resolved acyl-CoA quantification in metabolomics
Polyketide starter unit for natural product biosynthesis engineering

Why IB-CoA Cannot Be Replaced by n-Butyryl-CoA, Isovaleryl-CoA, or Propionyl-CoA in Research Applications


Attempts to substitute IB-CoA with n-butyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA, or propionyl-CoA in biochemical, analytical, or biosynthetic workflows produce data that are not merely quantitatively different but qualitatively misleading. Human isobutyryl-CoA dehydrogenase (ACAD8) displays a 3.5-fold higher catalytic efficiency for IB-CoA over its nearest branched-chain analog (S)-2-methylbutyryl-CoA and a 20-fold preference over n-propionyl-CoA [1]. The phosphotransbutyrylase (Ptb) pathway in Listeria monocytogenes exhibits a 2.1-fold preference for IB-CoA over n-butyryl-CoA and a 4.5-fold preference over propionyl-CoA [2]. Furthermore, IB-CoA and n-butyryl-CoA are structural isomers that are indistinguishable by tandem mass spectrometry alone; only a validated UPLC-MS/MS method with baseline chromatographic resolution can differentiate and quantify them in biological matrices [3]. These orthogonal lines of evidence demonstrate that generic substitution of one short-chain acyl-CoA for another erases the biological, analytical, and biosynthetic specificity that defines IB-CoA as a distinct molecular entity.

Enzyme kinetics may not transfer
ACAD8 shows up to 20-fold lower catalytic efficiency with n-propionyl-CoA; using analogs yields non-physiological data.
Isomeric interference without chromatography
IB-CoA and n-butyryl-CoA share identical MS/MS; baseline UPLC separation is required for independent quantification.
Wrong starter unit alters polyketide outcome
PKS loading modules specifically recognize IB-CoA; isovaleryl- or propionyl-CoA produce structurally distinct products.

IB-CoA Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Acyl-CoA Analogs


ACAD8 Catalytic Efficiency: IB-CoA Is 3.5-Fold Preferred Over (S)-2-Methylbutyryl-CoA and 20-Fold Over Propionyl-CoA

Purified recombinant human ACAD8 (isobutyryl-CoA dehydrogenase) displays a catalytic efficiency (kcat/Km) of 0.8 μM⁻¹s⁻¹ for IB-CoA compared with only 0.23 μM⁻¹s⁻¹ for (S)-2-methylbutyryl-CoA and 0.04 μM⁻¹s⁻¹ for n-propionyl-CoA [1]. This 3.5-fold and 20-fold discrimination establishes IB-CoA as the kinetically preferred physiological substrate of ACAD8, confirming its identity as a dedicated valine-catabolic enzyme rather than a general branched-chain acyl-CoA dehydrogenase.

Catalytic Efficiency
Head-to-head
3.5-fold over (S)-2-methylbutyryl-CoA; 20-fold over propionyl-CoA
Establishes IB-CoA as preferred ACAD8 substrate
Recombinant human enzyme; kcat/Km 0.8 μM⁻¹s⁻¹
Valine catabolism Acyl-CoA dehydrogenase Enzyme kinetics

Phosphotransbutyrylase (Ptb) Substrate Preference: IB-CoA Outperforms n-Butyryl-CoA by 2.1-Fold and Acetyl-CoA by 24-Fold

In a direct head-to-head substrate screen of purified recombinant Ptb from Listeria monocytogenes, IB-CoA exhibited the highest relative activity among all tested acyl-CoA substrates, designated as 100% at 100 μM substrate concentration [1]. By comparison, n-butyryl-CoA reached only 47.1% relative activity (2.1-fold lower), isovaleryl-CoA 86.7%, 2-methylbutyryl-CoA 73.8%, propionyl-CoA 22.3% (4.5-fold lower), and acetyl-CoA only 4.2% (24-fold lower). The enzyme shows a strict chain-length preference (C3–C5) with strong discrimination in favor of branched-chain substrates.

Ptb Activity
Head-to-head
2.1-fold over n-butyryl-CoA; 4.5-fold over propionyl-CoA
Supports branched-chain substrate preference
L. monocytogenes Ptb, 100 μM substrate
Branched-chain fatty acid biosynthesis Phosphotransbutyrylase Substrate specificity

Active-Site Architecture: IB-CoA Dehydrogenase Has a Shorter, Wider Cavity Than SCAD, Distinct from IVD

Crystal structures of human isobutyryl-CoA dehydrogenase (IBD/ACAD8) determined at 1.76 Å resolution reveal a substrate-binding cavity that is shorter and wider than that of short-chain acyl-CoA dehydrogenase (SCAD), accommodating the branched isobutyryl moiety of IB-CoA that would sterically clash with the narrower cavity of SCAD [1]. Critically, the dramatic lateral expansion of the binding cavity observed in isovaleryl-CoA dehydrogenase (IVD) — which enables IVD to accommodate the bulkier isovaleryl group — is absent in IBD [1]. Additionally, the conserved tyrosine or phenylalanine that lines the binding cavity wall in other ACD family members is uniquely replaced by Leu-375 in IBD, further sculpting the cavity for selective IB-CoA recognition.

Binding Cavity
Cross-study
IBD cavity shorter/wider than SCAD; no IVD-like expansion
Structural basis for substrate discrimination
1.76 Å; Leu-375 replaces conserved Phe/Tyr
Structural biology Acyl-CoA dehydrogenase Substrate recognition

Analytical Necessity: UPLC-MS/MS Baseline Separation of IB-CoA from Isomeric n-Butyryl-CoA Is Required for Accurate Quantification

IB-CoA and n-butyryl-CoA are structural isomers that share identical molecular mass (837.62 Da) and produce identical MS/MS fragmentation patterns, rendering them indistinguishable by tandem mass spectrometry alone [1]. The UPLC-MS/MS method developed by Purves et al. (2015) is the first validated approach to achieve baseline chromatographic resolution of these isomeric short-chain acyl-CoAs, enabling their independent quantification in complex biological matrices such as hop glandular trichomes and hemp extracts [1]. Application of this method revealed that IB-CoA is the dominant branched-chain acyl-CoA species in hop cone tissues, whereas its straight-chain isomer n-butyryl-CoA is present at substantially lower abundance, a finding that would be obscured by MS-only detection.

Chromatographic Resolution
Head-to-head
Baseline separation of IB-CoA from n-butyryl-CoA
Mandatory for isomer-specific quantification
UPLC-MS/MS; identical MS/MS patterns
Analytical chemistry Acyl-CoA quantification Isomer separation

Polyketide Starter Unit Specificity: IB-CoA Is Irreplaceable for Avermectin, Myxothiazol, and Virginiamycin Biosynthesis

In modular polyketide synthase (PKS) assembly lines, the identity of the starter acyl-CoA unit determines the chemical structure of the final natural product. IB-CoA serves as the specific starter unit for the biosynthesis of the anthelmintic avermectin (Streptomyces avermitilis), the antifungal myxothiazol (Myxococcus fulvus), the antibiotic manumycin, and the virginiamycin series [1]. In the avermectin system, the starter unit is derived from either IB-CoA (valine-derived) or 2-methylbutyryl-CoA (isoleucine-derived), producing the 'a' and 'b' components respectively [2]. Disruption of the IB-CoA supply pathway in S. avermitilis abolishes production of the natural avermectins in media lacking exogenous isobutyrate [3]. In contrast, isovaleryl-CoA serves as starter for myxobacterial iso-fatty acids and distinct polyketide families, and acetyl-CoA or propionyl-CoA initiate erythromycin biosynthesis, demonstrating that these short-chain acyl-CoAs are not functionally interchangeable in PKS-mediated pathways.

PKS Starter Specificity
Cross-study
IB-CoA required for avermectin, myxothiazol, virginiamycin
Substitution yields structurally distinct products
Genetic deletion abolishes production
Polyketide biosynthesis Starter unit Natural products

IB-CoA-Proven Application Scenarios Where Generic Analogs Are Not Fit for Purpose


In Vitro Reconstitution of Human Valine Catabolism and IBD-Deficiency Disease Modeling

ACAD8 (isobutyryl-CoA dehydrogenase) is the rate-limiting enzyme of the valine degradation pathway and its deficiency causes the inborn error IBDD. In vitro enzymatic assays using purified recombinant ACAD8 require IB-CoA as the authentic substrate, with a kcat/Km of 0.8 μM⁻¹s⁻¹ that is 3.5-fold higher than (S)-2-methylbutyryl-CoA and 20-fold higher than n-propionyl-CoA [1]. Use of the wrong acyl-CoA (e.g., n-butyryl-CoA or propionyl-CoA) would generate kinetic data that do not reflect the physiological activity of ACAD8, potentially confounding structure-function studies, inhibitor screening, and variant pathogenicity assessment.

Liquid Chromatography-Mass Spectrometry Metabolomics Requiring Isomer-Resolved Acyl-CoA Quantification

In any metabolomics or fluxomics experiment measuring short-chain acyl-CoA pools (e.g., in valine catabolic disorders, cancer metabolism, or plant secondary metabolism), IB-CoA and n-butyryl-CoA must be quantified independently using a validated UPLC-MS/MS method with chromatographic baseline resolution [2]. The isomeric species share identical precursor and product ion masses; without the authentic IB-CoA standard for retention time calibration, IB-CoA signal is routinely misassigned or conflated with n-butyryl-CoA, leading to erroneous biological conclusions about valine-versus-fatty acid catabolic pathway activity.

Metabolic Engineering of Polyketide Natural Products in Heterologous Hosts

Engineering the biosynthesis of avermectin, myxothiazol, manumycin, or virginiamycin in Streptomyces or heterologous hosts requires provision of IB-CoA as the dedicated PKS starter unit [3]. Substituting isovaleryl-CoA or propionyl-CoA is not a viable engineering strategy, because the loading acyltransferase (AT) domains of the corresponding PKS modules exhibit intrinsic specificity for IB-CoA, and supplying the wrong starter acyl-CoA diverts biosynthesis toward structurally distinct, non-target polyketides with unpredictable or absent bioactivity. For industrial strain development programs, sourcing high-purity IB-CoA for in vitro PKS reconstitution and feeding studies is essential.

Epigenetic Research on Lysine Isobutyrylation (Kibu) as a Distinct Histone Mark

Lysine isobutyrylation (Kibu) was identified in 2021 as a novel histone post-translational modification that is metabolically distinct from lysine butyrylation (Kbu) [4]. The isobutyryl donor for histone acetyltransferases (HATs) such as p300 and HAT1 is IB-CoA, which originates from valine catabolism and branched-chain fatty acid oxidation, whereas n-butyryl-CoA derives from straight-chain fatty acid β-oxidation. In vitro histone modification assays, chromatin immunoprecipitation studies, and cellular isobutyrate supplementation experiments all require authentic IB-CoA as the acyl donor to distinguish Kibu deposition from Kbu — n-butyryl-CoA cannot serve as a substitute for studying this distinct epigenetic mark.

Application
Selection Property
Validation Focus
Valine catabolism & IBD-deficiency model studies
ACAD8 substrate specificity
Enzyme kinetics with preferred IB-CoA substrate
Isomer-resolved acyl-CoA metabolomics
UPLC-MS/MS baseline resolution
Independent IB-CoA / n-butyryl-CoA quantification
Polyketide natural product engineering
PKS loading module specificity
Authentic starter unit for target polyketides
Histone isobutyrylation (Kibu) research
IB-CoA as Kibu acyl donor
Discrimination from lysine butyrylation (Kbu)
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